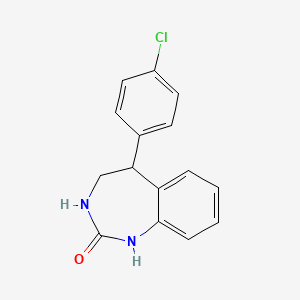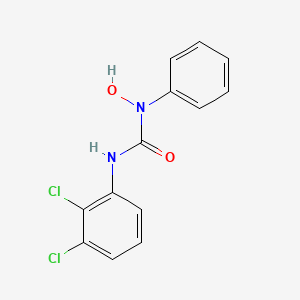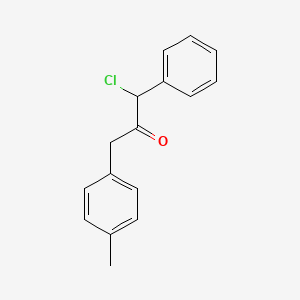
2,2-Dinitropropyl 4-methyl-4-nitropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dinitropropyl 4-methyl-4-nitropentanoate is a chemical compound with the molecular formula C9H15N3O8. It contains 34 bonds, including 19 non-hydrogen bonds, 7 multiple bonds, 9 rotatable bonds, 7 double bonds, 1 ester group (aliphatic), and 3 nitro groups (aliphatic)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitropropyl 4-methyl-4-nitropentanoate involves multiple steps, including the nitration of propyl groups and the esterification of pentanoic acid derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dinitropropyl 4-methyl-4-nitropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Applications De Recherche Scientifique
2,2-Dinitropropyl 4-methyl-4-nitropentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a protonophore and its ability to disrupt cellular energy production.
Methyl 4-methyl-4-nitropentanoate: Shares structural similarities and is used in various chemical applications.
Uniqueness
2,2-Dinitropropyl 4-methyl-4-nitropentanoate is unique due to its specific combination of nitro and ester groups, which confer distinct chemical and biological properties
Propriétés
| 91492-36-3 | |
Formule moléculaire |
C9H15N3O8 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
2,2-dinitropropyl 4-methyl-4-nitropentanoate |
InChI |
InChI=1S/C9H15N3O8/c1-8(2,10(14)15)5-4-7(13)20-6-9(3,11(16)17)12(18)19/h4-6H2,1-3H3 |
Clé InChI |
QBXLDUJAJITEMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)





